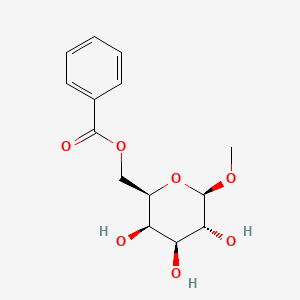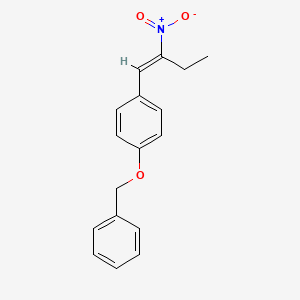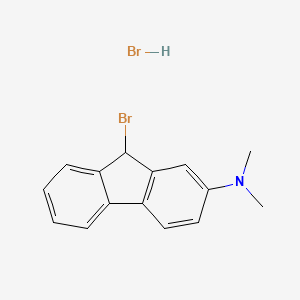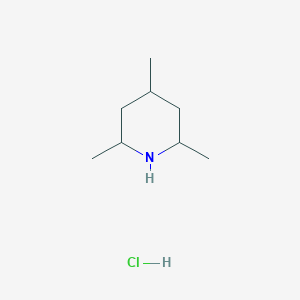
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
概要
説明
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene are sterol derivatives These compounds are structurally related to cholesterol but have distinct side chains at the 24th carbon position The presence of a methyl or ethyl group at this position differentiates them from each other and from cholesterol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene typically involves the modification of naturally occurring sterols such as stigmasterol or β-sitosterol. The synthetic route generally includes the following steps:
Oxidation: The starting sterol is oxidized to introduce a functional group at the 24th carbon.
Reduction: The oxidized intermediate is then reduced to form the desired (24R)-24-Methylcholest-4-ene or (24R)-24-ethylcholest-4-ene.
Purification: The final product is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of these compounds may involve large-scale extraction from plant sources followed by chemical modification. The process is optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert these compounds into different sterol derivatives.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the sterol backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted sterol derivatives, which can have different biological activities and applications.
科学的研究の応用
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of other sterol derivatives.
Biology: They are studied for their role in cell membrane structure and function.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the production of pharmaceuticals, cosmetics, and dietary supplements.
作用機序
The mechanism of action of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene involves their interaction with cell membranes and specific molecular targets. These compounds can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The pathways involved include:
Lipid Metabolism: These compounds can affect the synthesis and breakdown of lipids.
Signal Transduction: They can modulate signaling pathways by interacting with receptors and enzymes.
類似化合物との比較
Similar Compounds
Cholesterol: The parent compound with a hydroxyl group at the 3rd carbon and no side chain modification at the 24th carbon.
(24R)-Homobrassinolide: A brassinosteroid with an ®-ethyl group at the 24th carbon.
(24R,6E)-24-ethylcholest-6-hydroxyimino-4-en-3-one: A derivative with an additional functional group at the 6th carbon.
Uniqueness
The uniqueness of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene lies in their specific side chain modifications, which confer distinct biological activities and potential applications. These modifications can influence their interaction with biological membranes and molecular targets, making them valuable for research and industrial applications.
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h10,20-22,24-27H,7-9,11-19H2,1-6H3;9,19-21,23-26H,7-8,10-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSNEPVQVGZHX-SWKPMNRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703541 | |
| Record name | (24R)-Ergost-4-ene--stigmast-4-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71609-17-1 | |
| Record name | (24R)-Ergost-4-ene--stigmast-4-ene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Azabicyclo[2.1.0]pentane](/img/structure/B3280412.png)

![7-{4-[(BENZYLAMINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID](/img/structure/B3280431.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)






![1',4'-Dihydro-spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one](/img/structure/B3280485.png)

